An In-Depth Technical Guide to Ethyl 2,6-difluoro-3-methylbenzoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 2,6-difluoro-3-methylbenzoate: Properties, Synthesis, and Applications
Introduction
Ethyl 2,6-difluoro-3-methylbenzoate is a fluorinated aromatic ester of significant interest to the chemical research community, particularly those engaged in pharmaceutical and agrochemical development. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. This guide provides a comprehensive technical overview of Ethyl 2,6-difluoro-3-methylbenzoate, consolidating data on its physical and chemical properties, outlining robust synthetic protocols, and exploring its potential applications as a versatile chemical intermediate. The information is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental insights.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material science. This section details the properties of Ethyl 2,6-difluoro-3-methylbenzoate and its essential precursor, 2,6-difluoro-3-methylbenzoic acid.
Precursor: 2,6-Difluoro-3-methylbenzoic Acid
The direct precursor to the title compound, 2,6-difluoro-3-methylbenzoic acid, is a solid at room temperature. Its properties are well-documented and crucial for the subsequent esterification step.
| Property | Value | Source(s) |
| CAS Number | 32890-88-3 | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Appearance | Solid, Powder | |
| Melting Point | 138-142 °C | [2] |
| IUPAC Name | 2,6-difluoro-3-methylbenzoic acid | |
| InChI Key | QZIVNVIPFGKDQE-UHFFFAOYSA-N |
Ethyl 2,6-difluoro-3-methylbenzoate
Direct experimental data for Ethyl 2,6-difluoro-3-methylbenzoate is not widely available in the literature. The following properties are calculated or estimated based on the structure and properties of its parent acid and analogous aromatic esters. These values serve as a reliable guide for experimental design.
| Property | Predicted / Calculated Value | Basis of Estimation |
| CAS Number | Not assigned | Not found in major chemical databases. |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Calculated from structure. |
| Molecular Weight | 200.18 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic esters of this size. |
| Boiling Point | ~230-250 °C (at atm. pressure) | Extrapolated from similar structures; significantly higher than parent acid's MP. |
| Density | ~1.20 - 1.25 g/cm³ | Estimated based on the presence of two fluorine atoms increasing density. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | General solubility behavior of aromatic esters. |
| IUPAC Name | ethyl 2,6-difluoro-3-methylbenzoate | Standard nomenclature. |
Part 2: Synthesis and Manufacturing Protocols
The synthesis of Ethyl 2,6-difluoro-3-methylbenzoate is a two-stage process: first, the synthesis of the carboxylic acid precursor, followed by its esterification. The protocols described herein are based on established and reliable chemical transformations.
Synthesis of 2,6-Difluoro-3-methylbenzoic Acid via Directed ortho-Metalation (DoM)
The most plausible and regioselective route to the parent acid is through the Directed ortho-Metalation (DoM) of 2,6-difluorotoluene, followed by carboxylation. In this reaction, a heteroatom-containing functional group directs a strong organolithium base to deprotonate the adjacent ortho position. While fluorine is only a moderate directing metalating group (DMG), the combined effect of two fluorine atoms can effectively direct lithiation.[3] The subsequent quenching of the resulting aryllithium intermediate with carbon dioxide provides the desired carboxylic acid.
Causality of Experimental Design: The choice of a strong, non-nucleophilic base like n-butyllithium is critical for deprotonating the aromatic ring without engaging in side reactions. The reaction is conducted at a very low temperature (-50 °C to -78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent unwanted rearrangements or decomposition.[4][5] Tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the organolithium species and its low freezing point. Quenching with solid CO₂ (dry ice) provides the carboxylate salt, which is then protonated during the acidic workup.
Caption: Synthetic workflow for 2,6-Difluoro-3-methylbenzoic acid.
Step-by-Step Protocol:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.
-
Initial Charge: Charge the flask with 2,6-difluorotoluene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to an internal temperature of -50 °C using a dry ice/acetone bath.
-
Base Addition: Add n-butyllithium (1.2 eq, as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -45 °C. A color change (typically to dark red or purple) indicates the formation of the aryllithium species.[6]
-
Stirring: Stir the reaction mixture at -50 °C for 1-2 hours.
-
Carboxylation: Carefully pour the reaction mixture onto a slurry of freshly crushed dry ice (an excess, ~10 eq) in a separate beaker.
-
Quenching and Workup: Allow the mixture to warm to room temperature. Add water and acidify with concentrated HCl to a pH of ~1-2.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from a suitable solvent like chloroform to yield pure 2,6-difluoro-3-methylbenzoic acid.[6]
Esterification of 2,6-Difluoro-3-methylbenzoic Acid
Due to the steric hindrance around the carboxylic acid group caused by the ortho fluorine and methyl substituents, a classic Fischer esterification may result in low yields or require harsh conditions.[7] The Steglich esterification, which proceeds under mild, neutral conditions, is a superior alternative.[8][9] This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for attack by the alcohol.[9]
Causality of Experimental Design: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an even more reactive N-acylpyridinium species. The alcohol (ethanol) can then efficiently attack this activated species to form the ester.[8] This catalytic cycle avoids the high temperatures and strong acids of the Fischer method, preserving sensitive functional groups and overcoming steric barriers. The main byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.[10]
Caption: Steglich esterification for the synthesis of the title compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 2,6-difluoro-3-methylbenzoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM).
-
DCC Addition: Cool the mixture in an ice bath (0 °C) and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2,6-difluoro-3-methylbenzoate.[10]
Part 3: Chemical Reactivity and Spectroscopic Profile
The unique arrangement of functional groups in Ethyl 2,6-difluoro-3-methylbenzoate dictates its chemical reactivity and provides a distinct spectroscopic fingerprint.
Reactivity Analysis
The molecule's reactivity is centered around three key areas:
-
Ester Group: The ester is susceptible to standard transformations such as:
-
Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.
-
Transesterification: Exchange of the ethyl group with other alcohols under acid or base catalysis.
-
Reduction: Reduction to the corresponding primary alcohol (2,6-difluoro-3-methyl)benzyl alcohol using strong reducing agents like LiAlH₄.
-
Nucleophilic Acyl Substitution: Reaction with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
-
-
Aromatic Ring: The two electron-withdrawing fluorine atoms activate the aromatic ring towards Nucleophilic Aromatic Substitution (SₙAr) . A strong nucleophile could potentially displace one of the fluorine atoms, particularly the one at the C2 position, which is para to the methyl group and ortho to the ester.
-
Benzylic Methyl Group: The methyl group can undergo radical reactions , such as free-radical bromination with N-bromosuccinimide (NBS) under UV irradiation, to form the corresponding benzylic bromide, a versatile synthetic intermediate.
Caption: Key reactive sites on Ethyl 2,6-difluoro-3-methylbenzoate.
Predicted Spectroscopic Data
-
¹H NMR:
-
Ethyl Group: A quartet at ~4.4 ppm (2H, -OCH₂CH₃) and a triplet at ~1.4 ppm (3H, -OCH₂CH₃).
-
Methyl Group: A singlet (or a narrow triplet due to coupling with ortho-F) around ~2.3 ppm (3H, Ar-CH₃).
-
Aromatic Protons: Two signals in the aromatic region (~7.0-7.5 ppm), likely appearing as complex multiplets due to H-F and H-H coupling.
-
-
¹³C NMR:
-
Ester: Carbonyl carbon (~165 ppm), methylene carbon (~62 ppm), and methyl carbon (~14 ppm).
-
Aromatic Ring: Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield (~158-162 ppm). Other aromatic carbons will show smaller multi-bond C-F couplings.
-
Methyl Carbon: A signal around ~15-20 ppm.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the non-equivalent fluorine atoms in the region of -110 to -120 ppm (relative to CFCl₃). These signals would likely appear as multiplets due to F-F and F-H coupling.[11]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 200.
-
Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, m/z = 155) and loss of the ethyl group (-C₂H₅, m/z = 171). A peak corresponding to the benzoyl cation [M-OC₂H₅]⁺ would be prominent.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.
-
C-F Stretch: Strong, characteristic bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.
-
Part 4: Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry. The C-F bond is strong and can block sites of metabolic oxidation, thereby increasing a drug's half-life. Furthermore, fluorine's electronegativity can alter the acidity/basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can lead to enhanced binding affinity and selectivity for a biological target.
Ethyl 2,6-difluoro-3-methylbenzoate serves as a valuable building block for accessing more complex molecular architectures. Its utility stems from:
-
A Pre-functionalized Aromatic Core: It provides a substituted phenyl ring that can be elaborated upon using the reactivity of the ester or the methyl group.
-
Modulation of Properties: The difluoro-methyl substitution pattern can be strategically employed to fine-tune the electronic and steric properties of a target molecule.
-
Intermediate for APIs: Analogous fluorinated benzoic acids and esters are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.
Conclusion
Ethyl 2,6-difluoro-3-methylbenzoate is a synthetically accessible and highly versatile fluorinated building block. While direct experimental data for the compound is sparse, its properties can be reliably predicted, and its synthesis can be achieved through robust and well-understood chemical methodologies like Directed ortho-Metalation and Steglich esterification. The combination of its ester functionality, activated aromatic ring, and specific substitution pattern makes it a compound of high value for researchers in drug discovery and materials science seeking to create novel molecules with tailored properties. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this compound in a research setting.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid. (2025). Benchchem.
- Steglich esterific
- Directed (ortho) Metallation. (n.d.).
- Directed Metalation: A Survival Guide. (n.d.).
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Synthesis of 2,6-difluoro-m-toluic acid. (n.d.). PrepChem.com.
- Snieckus, V., et al. (2020).
- Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-bis((4-fluorobenzyl)but-2-enediamide and (2E)-N,N'-bis((2,4-difluorobenzyl)but-2-enediamide. (2018). Magnetic Resonance in Chemistry.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from a university chemistry department website.
- Fischer Esterific
- Altalhi, A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences.
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. (2008). Magnetic Resonance in Chemistry.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022).
- 2,6-Difluoro-3-methylbenzoic acid. (n.d.). Santa Cruz Biotechnology.
- 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. (n.d.). NIST Chemistry WebBook.
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- 2,6-Difluoro-3-methylbenzoic acid. (n.d.). Oakwood Chemical.
- Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. (2021).
- Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. (2025). Benchchem.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Indian Academy of Sciences.
- Search Results for NMR spectra of fluorinated compounds. (2024). Beilstein Journals.
- Directed Ortho Metalation. (n.d.). Retrieved from a university chemistry department website.
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2021). Molecules.
- Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. (2009). ARKIVOC.
- Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. (n.d.). Cheméo.
Sources
- 1. scbt.com [scbt.com]
- 2. 2,6-Difluoro-3-methylbenzoic acid [oakwoodchemical.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. prepchem.com [prepchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Steglich esterification â Grokipedia [grokipedia.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
